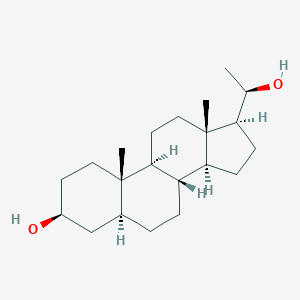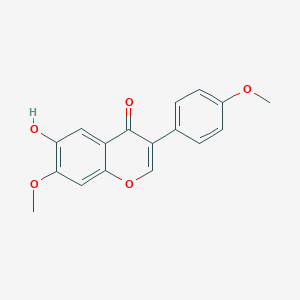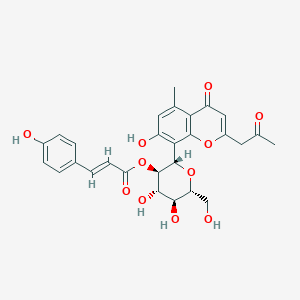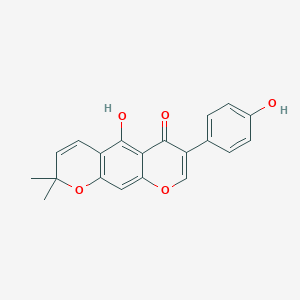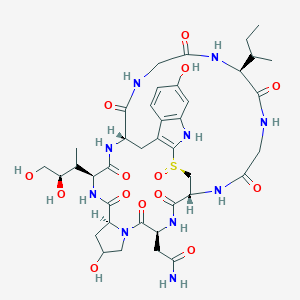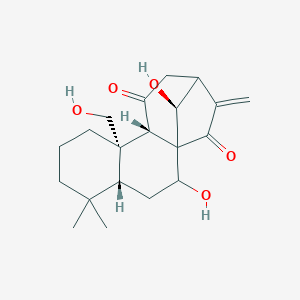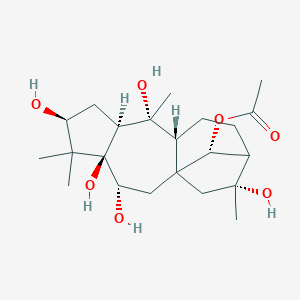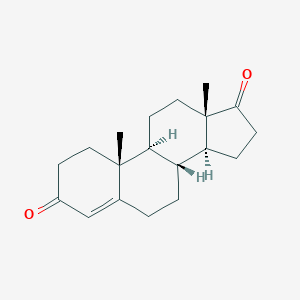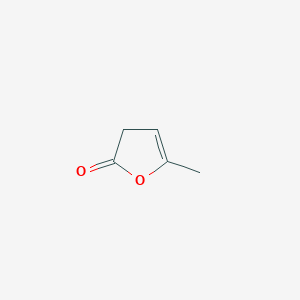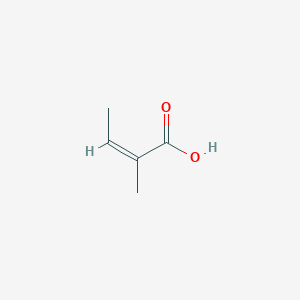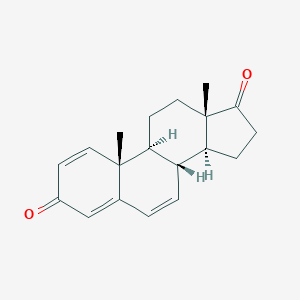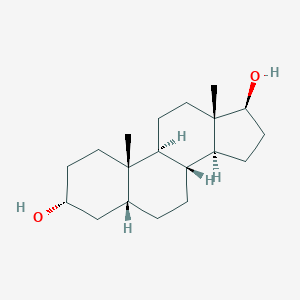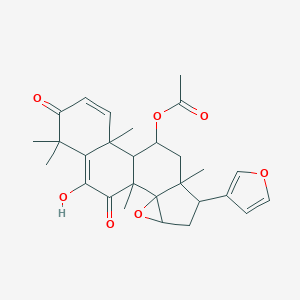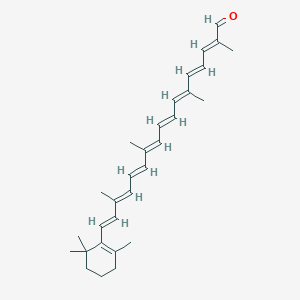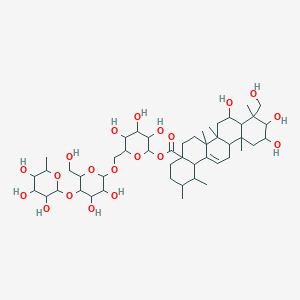
Madecassoside
Descripción general
Descripción
Madecassoside is a component of the plant Centella asiatica, and is a water-soluble and highly effective ingredient1. It is rich in fatty and amino acids, antioxidant beta carotene, and phytochemicals1. When used within a skincare routine, madecassoside provides skin comforting and antioxidant benefits1. It is also known to support the skin moisture barrier1.
Synthesis Analysis
Madecassoside biosynthesis in Centella asiatica can be enhanced by precursor feeding and elicitation2. Treatment with squalene and pyruvic acid has been shown to enhance the biosynthesis of target triterpenoids2.
Molecular Structure Analysis
Madecassoside has a molecular formula of C48H78O203. Its average mass is 975.121 Da and its monoisotopic mass is 974.508667 Da3.
Chemical Reactions Analysis
Madecassoside has been shown to reduce the cytoskeletal protein actin expression of keloid fibroblasts4. Its mechanism of action is by inhibiting the activity of some intracellular molecules that are responsible for abnormal keloid migration4.
Physical And Chemical Properties Analysis
Madecassoside is a triterpenoid found in Centella that exhibits anti-inflammatory, antioxidative, anti-fibrotic, neuroprotective, and cardioprotective activities7.
Aplicaciones Científicas De Investigación
Dermatology
- Application : Madecassoside has been used extensively in Ayurvedic and Chinese traditional medicine for hundreds of years to treat dermatological diseases, including bacterial infections, psoriasis, scleroderma, ulcer, leprosy and also skin inflammation due to wounds and burns .
- Methods : The plant Centella asiatica, from which Madecassoside is derived, is consumed as a health drink and used as a vegetable in a variety of cuisines and traditional food recipes in Asian countries .
- Results : The therapeutic properties of Madecassoside have been well correlated with the presence of asiaticoside, madecassoside, asiatic and madecassic acids, the pentacyclic triterpenes .
Neurology
- Application : Madecassoside and its triterpenoids have extensive beneficial effects on neurological diseases .
- Methods : The main chemical components responsible for its pharmacological activity are triterpenes, mostly asiaticoside, asiatic acid, madecassoside, and madecassic acid .
- Results : They exhibited anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function .
Gastroenterology
- Application : Oral administration of the four components of Centella asiatica could attenuate colitis in mice .
- Methods : It’s mainly madecassoside acid, the active form of madecassoside, when topically administered in the colon, weakened colitis by regulating Th17/Treg balance via affecting the PPARγ/AMPK/ACC1 pathway .
- Results : The results showed that C. asiatica and its triterpenoids had extensive beneficial effects .
Cardiology
Anti-Inflammation and Skin Hydration
- Application : Madecassoside has been studied for its Propionibacterium acnes related anti-inflammation and skin hydration activities, both of which play important roles in skin homeostasis and barrier function .
- Methods : Madecassoside significantly inhibited the pro-inflammatory cytokine IL-1β, TLR2 and nuclear translocation of NF-κB in P. acnes stimulated THP-1 human monocytic cells . In addition, madecassoside exhibited significant effects on enhancement of skin hydration through increasing the key moisturizing contributors of aquaporin-3, loricrin and involucrin in HaCaT keratinocytes as well as hyaluronan (HA) secretion in human dermal fibroblasts .
- Results : The upregulation of HA synthases (HAS1, HAS2, HAS3) and inhibition to ROS formation accounted for the increment of HA content .
Treatment of Hypertrophic Scars and Keloids
- Application : Madecassoside can reduce collagen-induced arthritis inflammation, promote human fibroblasts cultured in vitro, treat or prevent the effects of hypertrophic scars and keloids .
Enhancing Barrier Repair and Anti-Inflammatory Efficacy
- Application : Madecassoside, along with paeonol, has been studied for its potential in enhancing barrier repair and anti-inflammatory efficacy .
- Methods : A nanoemulsion transdermal delivery system loaded with paeonol and madecassoside was developed to improve their delivery efficiency and promote sensitive skin repair and anti-inflammation effects . The PM-NEs effectively improved the efficacy of paeonol and madecassoside glucoside transdermal penetration and retention and enhanced cellular uptake .
- Results : Cellular assays and 3D epidermal models showed that the PM-NEs significantly promoted the secretion of filamentous protein, aquaporin 3, Claudin-1, and hyaluronic acid, and considerably inhibited the secretion of interleukin 1α, interleukin 6, tumor necrosis factor-α, and prostaglandin E 2 compared to free components .
Pharmacokinetics and Toxicity
- Application : Madecassoside has been the subject of a relatively small number of scientific reports focusing on its therapeutic potential, pharmacokinetics, and toxicity .
- Methods : Various methods have been used to study the pharmacokinetics and toxicity of madecassoside, including thin-layer chromatography and mass spectrometry (TLC-MS), TLC coupled to high-speed counter-current chromatography, ultraviolet-visible spectroscopy (UVS), high performance liquid chromatography (HPLC), HPTLC, HPLC–electrospray ionization–mass spectrometry (HPLC–ESI–MS), HPLC-ultraviolet (HPLC-UV), and HPLC-paired with evaporative light scattering detector (HPLC-ELSD) .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Madecassoside is toxic and contains a pharmaceutically active ingredient8. It is a moderate to severe irritant to the skin and eyes8. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients8.
Direcciones Futuras
Madecassoside has been the subject of only a relatively small number of scientific reports6. However, its wide range of therapeutic effects and its use as a folk medicine for many years suggest that it has significant potential for future research6.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46+,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGUJRJUUDLHW-CIZDPPTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
CAS RN |
34540-22-2 | |
| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



